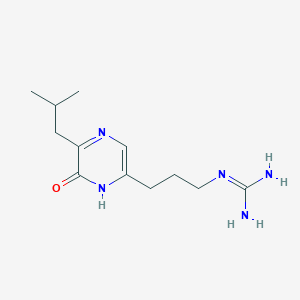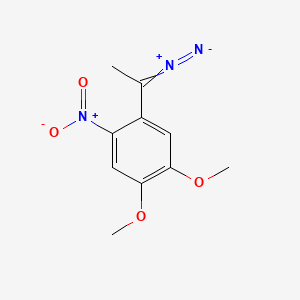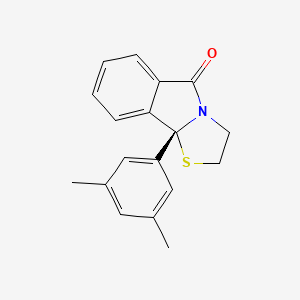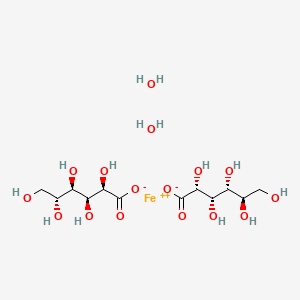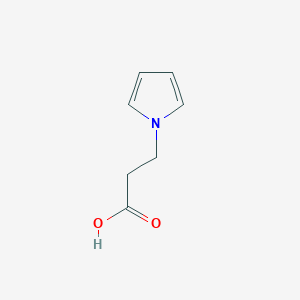
3-(1H-pyrrol-1-yl)propanoic acid
Übersicht
Beschreibung
3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring attached to a propanoic acid moiety
Wirkmechanismus
Target of Action
It is known to act as a conductive polymer with an acid functional group, giving it an anionic character .
Mode of Action
Pyrrole-1-propionic Acid interacts with its targets by acting as a conductive polymer . It forms multi-layered films with gold nanoparticles and nickel oxide, which can be used in biosensor applications .
Biochemical Pathways
Its role as a conductive polymer suggests it may influence electron transport pathways and other processes related to conductivity .
Result of Action
It is known to form electropolymerized thin films that find applications as microsensor electrode arrays . It may also be used in photoacoustic imaging-based photothermal therapy .
Biochemische Analyse
Biochemical Properties
3-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the formation of polymers that are soluble in water. It is a polymerized, immobilized, and hydrophilic monomer that can be used in electropolymerization techniques . This compound interacts with various enzymes and proteins, including those involved in the synthesis of paclitaxel, an anticancer drug. The polymerization process of this compound can be controlled by changing the concentrations of the monomers or copolymerizing with other compounds such as dopamine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a conductive polymer with an acid functional group that gives an anionic character to the polymeric films . This compound has been shown to form multi-layered films with gold nanoparticles and nickel oxide, which can be used in biosensor applications . Additionally, it may be used in photoacoustic imaging-based photothermal therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrophilic monomer that can be used in electropolymerization techniques to produce polymers that are soluble in water . The compound has a high degree of crystallinity and a high molecular weight, which contributes to its stability and effectiveness in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions and does not degrade if used and stored according to specifications . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits good cytotoxic activity against some cancer cell lines at specific dosages . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of paclitaxel . It interacts with enzymes and cofactors that facilitate its incorporation into polymeric structures, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its effectiveness in various applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in forming conductive polymeric films and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction involves the use of water and an acid or base catalyst to convert the nitrile group into a carboxylic acid group . The reaction conditions typically include heating the reaction mixture to facilitate the hydrolysis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrolysis reactions using continuous flow reactors to ensure efficient and consistent production. The purification of the product can be achieved through recrystallization from petroleum ether and drying under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives with ketone or aldehyde functional groups.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted pyrrole derivatives with halogen, nitro, or other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrrol-1-yl)propanoic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)propionic acid: Similar structure with additional ketone groups.
3-(Maleimido)propanoic acid: Contains a maleimide group instead of a pyrrole ring.
N-(2-Carboxyethyl)maleimide: Another derivative with a maleimide group.
Uniqueness
3-(1H-pyrrol-1-yl)propanoic acid is unique due to its specific combination of a pyrrole ring and a propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJWSGHNRLPGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157614-81-8 | |
| Record name | Poly(pyrrole-N-propionic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157614-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10305038 | |
| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-06-3 | |
| Record name | 89059-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




